Benz(e)acephenanthrylene-11,12-diol, 11,12-dihydro-, trans-

描述

Benz(e)acephenanthrylene-11,12-diol, 11,12-dihydro-, trans- is a polycyclic aromatic hydrocarbon (PAH) that belongs to a class of organic compounds known for their complex ring structures. This compound is a trans-isomer of benz(e)acephenanthrylene-11,12-diol and is characterized by its unique arrangement of benzene rings and dihydroxy groups. It is known for its potential mutagenic and carcinogenic properties.

准备方法

The synthesis of Benz(e)acephenanthrylene-11,12-diol, 11,12-dihydro-, trans- typically involves the cyclization of precursor compounds under specific reaction conditions. One common method includes the cyclization of 4-(5-acenapthenyl)butyric acid, followed by a series of reduction and oxidation steps to introduce the dihydroxy groups and achieve the trans-configuration . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity.

化学反应分析

Benz(e)acephenanthrylene-11,12-diol, 11,12-dihydro-, trans- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert it to its fully hydrogenated form.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .

科学研究应用

Chemistry

- Model Compound : It serves as a model compound for studying the behavior of PAHs due to its complex structure. Researchers utilize it to understand the chemical reactivity and stability of PAHs in various environments.

Biology

- Toxicology Studies : The compound is of significant interest in toxicology due to its mutagenic and carcinogenic properties. Studies have shown that it can form DNA adducts, leading to mutations and potentially initiating carcinogenic processes. This makes it a valuable subject in cancer research .

Medicine

- Mechanisms of Carcinogenesis : Research focuses on how Benz(e)acephenanthrylene-11,12-diol interacts with cellular mechanisms. Understanding these interactions can provide insights into cancer development and the effects of environmental pollutants on human health.

Industry

- Material Development : The compound's aromatic structure allows it to be used in developing materials with specific electronic properties. Its potential applications include organic semiconductors and other advanced materials.

Case Study 1: Toxicological Assessment

A study conducted on the mutagenic properties of Benz(e)acephenanthrylene-11,12-diol demonstrated that exposure led to increased mutation rates in bacterial assays. This study highlighted the compound's potential as a carcinogen and its relevance in assessing environmental risks associated with PAHs .

Case Study 2: Mechanistic Studies in Carcinogenesis

Research investigating the interaction between Benz(e)acephenanthrylene-11,12-diol and DNA showed that the compound could form stable adducts with DNA bases. These adducts were linked to disruptions in DNA repair mechanisms, providing a clearer understanding of how this compound may contribute to cancer initiation .

Data Table: Summary of Research Findings

作用机制

The mechanism by which Benz(e)acephenanthrylene-11,12-diol, 11,12-dihydro-, trans- exerts its effects involves its interaction with cellular DNA. The compound can form adducts with DNA, leading to mutations and potentially initiating carcinogenic processes. The molecular targets include DNA bases, and the pathways involved are those related to DNA repair and replication.

相似化合物的比较

Benz(e)acephenanthrylene-11,12-diol, 11,12-dihydro-, trans- is unique due to its specific ring structure and trans-configuration. Similar compounds include:

Acephenanthrylene: Another polycyclic aromatic hydrocarbon with a similar ring structure but lacking the dihydroxy groups.

Benz(e)acephenanthrylene: The parent compound without the dihydroxy groups and dihydro-configuration. These compounds share similar properties but differ in their specific chemical structures and reactivity.

生物活性

Benz(e)acephenanthrylene-11,12-diol, 11,12-dihydro-, trans- is a polycyclic aromatic hydrocarbon (PAH) characterized by its complex structure, which includes multiple fused benzene rings. Its trans configuration significantly influences its chemical properties and biological activity. This compound is derived from benz(e)acephenanthrylene and is notable for its hydroxylation at the 11 and 12 positions, which may alter its reactivity and interactions with biological systems.

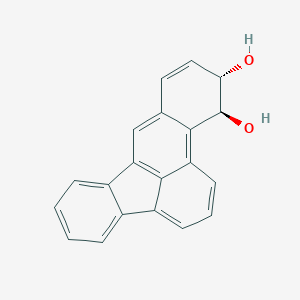

Chemical Structure and Properties

The chemical structure of Benz(e)acephenanthrylene-11,12-diol can be represented as follows:

This compound's structure consists of four benzene rings surrounding a five-membered ring. The presence of hydroxyl groups at the 11 and 12 positions enhances its potential for biological interactions compared to other PAHs.

Biological Activity Overview

Research indicates that PAHs, including Benz(e)acephenanthrylene derivatives, exhibit a range of biological activities. These compounds are often studied for their potential toxicity, carcinogenicity, and interactions with biological macromolecules such as DNA and proteins. The following sections summarize key findings regarding the biological activity of Benz(e)acephenanthrylene-11,12-diol.

Toxicity and Carcinogenicity

-

Carcinogenic Potential : Studies have shown that related PAHs are known carcinogens. For instance, experiments involving similar compounds indicated a high incidence of skin papillomas in treated mice compared to controls . The specific incidence rates of tumors in various studies highlight the potential carcinogenic nature of Benz(e)acephenanthrylene derivatives:

- Skin Tumor Incidence : In a study with SENCAR mice treated with benz[e]acephenanthrylene, tumor incidences were reported at 100% in treated groups versus approximately 5% in controls .

- Lung Tumors : In A/J mice receiving intraperitoneal injections of related compounds, a significant increase in lung adenomas was observed .

- Mechanisms of Action : The mechanisms through which PAHs exert their toxic effects often involve metabolic activation leading to DNA adduct formation. This process is crucial for understanding their carcinogenic potential.

Interaction with Biological Molecules

Benz(e)acephenanthrylene-11,12-diol has been shown to interact with various biological molecules, influencing its biological activity:

- DNA Interaction : Studies indicate that PAHs can form adducts with DNA, leading to mutagenic changes that contribute to cancer development .

- Protein Interactions : The compound's ability to bind with proteins may also play a role in its toxicity profile. Research on similar PAHs has demonstrated significant interactions with cellular proteins that can disrupt normal cellular functions .

Comparative Analysis with Other PAHs

To better understand the unique properties of Benz(e)acephenanthrylene-11,12-diol, it is beneficial to compare it with other well-studied PAHs:

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| Benz[a]pyrene | 5-ring PAH | Highly carcinogenic; found in soot |

| Benzo[a]anthracene | 5-ring PAH | Known carcinogen; affects cellular processes |

| Benzo[b]fluoranthene | 5-ring PAH | Carcinogenic; involved in DNA damage |

| Benz[e]acephenanthrylene | 4-ring PAH | Less studied; potential for unique reactivity |

Benz(e)acephenanthrylene-11,12-diol stands out due to its specific hydroxylation at the 11 and 12 positions, which may alter its reactivity and biological interactions compared to other similar compounds.

Case Studies

Several case studies provide insight into the biological activity of Benz(e)acephenanthrylene-11,12-diol:

- Dermal Carcinogenesis Study : In a study involving dermal applications in mice, the compound showed a marked increase in skin tumor formation compared to control groups treated only with solvent .

- Intraperitoneal Injection Study : A significant correlation was found between dosage and tumor incidence in lung tissues following intraperitoneal administration of related compounds .

属性

IUPAC Name |

(14S,15S)-pentacyclo[10.7.1.02,7.08,20.013,18]icosa-1(20),2,4,6,8,10,12,16,18-nonaene-14,15-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O2/c21-17-9-8-11-10-16-13-5-2-1-4-12(13)14-6-3-7-15(19(14)16)18(11)20(17)22/h1-10,17,20-22H/t17-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGNYHFQNLVWBFM-FXAWDEMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC4=C5C(C(C=CC5=CC2=C43)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C3=CC=CC4=C5[C@@H]([C@H](C=CC5=CC2=C43)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601002251 | |

| Record name | 11,12-Dihydrobenzo[e]acephenanthrylene-11,12-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601002251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81824-11-5 | |

| Record name | Benz(e)acephenanthrylene-11,12-diol, 11,12-dihydro-, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081824115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11,12-Dihydrobenzo[e]acephenanthrylene-11,12-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601002251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。